molecular formula C7H8O2 B15310299 2-Methyl-5-(oxiran-2-yl)furan

2-Methyl-5-(oxiran-2-yl)furan

Katalognummer: B15310299
Molekulargewicht: 124.14 g/mol
InChI-Schlüssel: TYVYTTCYFBHQFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-(oxiran-2-yl)furan is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a methyl group at the 2-position and an oxirane (epoxide) ring at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(oxiran-2-yl)furan can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylfuran with a suitable epoxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of bio-based feedstocks and environmentally friendly solvents, are being explored to make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-(oxiran-2-yl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-(oxiran-2-yl)furan has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-5-(oxiran-2-yl)furan involves the reactivity of its epoxide ring. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-5-(oxiran-2-yl)furan is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its combination of a furan ring and an epoxide ring makes it a versatile compound for various chemical and industrial applications .

Eigenschaften

Molekularformel

C7H8O2

Molekulargewicht

124.14 g/mol

IUPAC-Name

2-methyl-5-(oxiran-2-yl)furan

InChI

InChI=1S/C7H8O2/c1-5-2-3-6(9-5)7-4-8-7/h2-3,7H,4H2,1H3

InChI-Schlüssel

TYVYTTCYFBHQFD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C2CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.